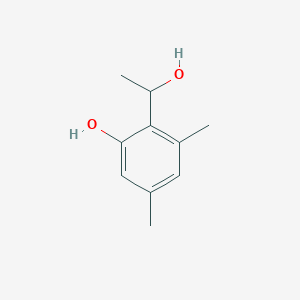

2-(1-Hydroxyethyl)-3,5-dimethylphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-(1-hydroxyethyl)-3,5-dimethylphenol |

InChI |

InChI=1S/C10H14O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h4-5,8,11-12H,1-3H3 |

InChI Key |

HXCGWXDSKDKHGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(C)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Hydroxyethyl 3,5 Dimethylphenol and Its Analogs

Strategies for Regioselective Functionalization of 3,5-Dimethylphenol (B42653) Scaffolds

Achieving substitution specifically at the C2 (ortho) position of 3,5-dimethylphenol requires overcoming the inherent electronic and steric influences of the resident hydroxyl and methyl groups.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In phenols, the hydroxyl group is a powerful activating, ortho, para-directing substituent due to its ability to donate electron density to the ring, stabilizing the cationic intermediate formed during the reaction. byjus.com The two methyl groups on the 3,5-dimethylphenol ring are also activating and ortho, para-directing.

For 3,5-dimethylphenol, the potential sites for electrophilic attack are the C2, C4, and C6 positions. The C4 (para) position is often favored due to steric accessibility. However, ortho substitution can be achieved, particularly in reactions like Friedel-Crafts acylation, which can introduce an acetyl group that serves as a precursor to the 1-hydroxyethyl moiety.

The reaction conditions can be tuned to influence the regioselectivity. For instance, the choice of Lewis acid and solvent can alter the ratio of ortho to para acylated products.

Table 1: Comparison of Reaction Types for Phenol (B47542) Functionalization

| Reaction | Typical Reagents for Phenol | Typical Reagents for Benzene (B151609) |

|---|---|---|

| Nitration | dil. HNO₃ in H₂O or CH₃COOH | HNO₃ / H₂SO₄ |

| Halogenation | X₂ | X₂ / Fe or FeX₃ |

| Acylation | RCOCl / AlCl₃ | RCOCl / AlCl₃ |

This table illustrates the milder conditions often required for the electrophilic substitution of highly activated phenols compared to benzene itself.

Directed ortho-metalation (DoM) is a highly effective strategy for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.org This method circumvents the regioselectivity issues often encountered with electrophilic aromatic substitution. The process involves the deprotonation of the most acidic proton at the ortho position by a strong organolithium base, facilitated by coordination of the base to the DMG. wikipedia.orgorganic-chemistry.org

The hydroxyl group of a phenol can act as a weak DMG, but it is often converted to a more robust DMG to ensure high efficiency and prevent side reactions. The resulting ortho-lithiated intermediate is a powerful nucleophile that can react with a wide range of electrophiles.

Steps for DoM on a Phenol Scaffold:

Protection/Derivatization : The phenolic hydroxyl group is converted into a more effective DMG, such as an ether, carbamate, or amide.

Lithiation : The derivatized phenol is treated with a strong base, typically an alkyllithium like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA, to generate the ortho-lithiated species. harvard.edu

Electrophilic Quench : The aryllithium intermediate is reacted with a suitable electrophile to install the desired functional group at the C2 position.

Deprotection : The DMG is removed to regenerate the free hydroxyl group.

Table 2: Examples of Directing Metalation Groups (DMGs) for Phenolic Systems

| DMG Class | Example Group | Directing Strength |

|---|---|---|

| Carboxamides | -CONEt₂ | Strong |

| Carbamates | -OCON(iPr)₂ | Strong |

| Ethers | -OCH₃, -OMOM | Moderate |

This table highlights various functional groups that can be used to direct ortho-lithiation, categorized by their general directing ability. organic-chemistry.org

Introduction of the 1-Hydroxyethyl Moiety

Once the 3,5-dimethylphenol scaffold is functionalized at the C2 position, the 1-hydroxyethyl group can be introduced through several methods.

A direct and efficient method for introducing the 1-hydroxyethyl group is through the reaction of an organometallic intermediate with acetaldehyde. This approach is particularly suitable when using the DoM strategy. The ortho-lithiated 3,5-dimethylphenol derivative can act as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the target secondary alcohol, 2-(1-hydroxyethyl)-3,5-dimethylphenol. libretexts.org

This one-step introduction of the complete side chain is highly convergent.

An alternative, two-step approach involves first introducing a carbonyl group (e.g., an acetyl group) at the C2 position, followed by its reduction.

Acylation : A 2-acetyl-3,5-dimethylphenol intermediate is synthesized, typically via Friedel-Crafts acylation or by quenching an ortho-lithiated species with an acetylating agent.

Reduction : The resulting ketone is then reduced to the secondary alcohol. A variety of reducing agents can be employed for this transformation, with the choice depending on the presence of other functional groups and desired selectivity.

Table 3: Common Reagents for the Reduction of Aryl Ketones

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Powerful reducing agent; reduces a wide range of carbonyls and other functional groups. Requires anhydrous conditions. researchgate.net |

Chemoenzymatic and Asymmetric Synthesis of Enantiopure this compound

The 1-hydroxyethyl group contains a chiral center, meaning this compound can exist as two enantiomers. Standard synthetic methods typically produce a racemic mixture (a 50:50 mix of both enantiomers). Asymmetric synthesis aims to produce a single enantiomer in excess, which is crucial in fields like pharmaceuticals.

Asymmetric approaches can be broadly categorized:

Asymmetric Reduction : The precursor, 2-acetyl-3,5-dimethylphenol, can be reduced using chiral catalysts or reagents. This includes methods like Noyori's asymmetric hydrogenation or reductions using chiral borane (B79455) reagents (e.g., Corey-Bakshi-Shibata catalyst). These methods transfer hydrogen to the ketone in a stereocontrolled manner, leading to one enantiomer of the alcohol in preference to the other.

Chemoenzymatic Methods : Enzymes are highly stereoselective catalysts and can be used for either asymmetric reduction or the resolution of a racemic mixture.

Enzymatic Reduction : Ketoreductase enzymes can reduce 2-acetyl-3,5-dimethylphenol to a single enantiomer of the alcohol with high enantiomeric excess.

Kinetic Resolution : A racemic mixture of this compound can be treated with an enzyme, such as a lipase (B570770), in the presence of an acylating agent. The enzyme will selectively acylate one enantiomer faster than the other, allowing the separation of the unreacted alcohol enantiomer from the esterified enantiomer.

The use of bio-based solvents and organocatalysis is also an expanding area within asymmetric synthesis, offering greener and more sustainable routes to chiral molecules. encyclopedia.pub

Enantioselective Reductions

The most direct route to chiral this compound is the enantioselective reduction of its prochiral ketone precursor, 2-acetyl-3,5-dimethylphenol. This transformation can be achieved using various chiral reagents and catalysts that selectively deliver a hydride to one of the two enantiotopic faces of the carbonyl group.

A prominent method for the asymmetric reduction of ketones is through catalytic hydrogenation. Chiral ruthenium complexes, in particular, have demonstrated high efficacy in the reduction of analogous acetophenone (B1666503) derivatives. For instance, complexes of ruthenium with chiral ligands are known to catalyze the asymmetric hydrogenation of acetophenone, yielding 1-phenylethanol (B42297) with high enantioselectivity. While specific studies on 2-acetyl-3,5-dimethylphenol are not prevalent in the reviewed literature, the principles established with similar substrates are highly applicable. The reaction typically involves the use of a chiral phosphine (B1218219) ligand, such as BINAP, in conjunction with a ruthenium precursor.

Another powerful class of catalysts for enantioselective ketone reduction is oxazaborolidines, famously known as CBS catalysts. These catalysts, generated in situ from a chiral amino alcohol and borane, can effectively mediate the reduction of a wide range of prochiral ketones with high enantiomeric excess. The CBS catalyst coordinates to the carbonyl oxygen, directing the borane reduction to a specific face of the ketone. This method is advantageous due to its operational simplicity and the high levels of stereocontrol it offers.

The following table summarizes representative results for the enantioselective reduction of acetophenone, a model substrate for 2-acetyl-3,5-dimethylphenol.

| Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ru(OAc)₂{(S)-binap} | 2-Acetyl-6-substituted pyridines | Chiral primary amines | >94% | organic-chemistry.org |

| Chiral Oxazaborolidine | Prochiral Ketones | Chiral Secondary Alcohols | up to 98% | wur.nl |

Enzymatic Kinetic Resolution Techniques

Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. In the context of this compound, this would involve the selective reaction of one enantiomer in the presence of a chiral catalyst, typically an enzyme, leaving the other enantiomer unreacted.

Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic alcohols through enantioselective acylation or deacylation. For a racemic mixture of this compound, a lipase such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, could be employed. In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297), in an organic solvent. The lipase will selectively acylate one of the enantiomers, for example, the (R)-enantiomer, to form the corresponding ester. This allows for the separation of the acylated enantiomer from the unreacted (S)-enantiomer.

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values are desirable for achieving high enantiomeric excess for both the product and the unreacted starting material. While specific data for the enzymatic resolution of this compound is limited, studies on analogous compounds like racemic 1-phenylethanol have shown excellent results with high E values.

Below is a table illustrating the kinetic resolution of a similar racemic secondary alcohol.

| Enzyme | Substrate | Acyl Donor | Product | Conversion | Enantiomeric Excess (ee) of remaining alcohol | Reference |

| Novozym 435 | (R,S)-1-phenylethanol | Vinyl acetate | (R)-1-acetoxy-1-phenylethane | ~50% | >99% for (S)-1-phenylethanol | mdpi.com |

| Pseudomonas fluorescens lipase | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | - (Hydrolysis) | (R)-1-(2,6-dimethylphenoxy)propan-2-ol | ~50% | >99% for (S)-acetate | mdpi.com |

Chiral Catalyst-Mediated Syntheses

Beyond the direct reduction of a ketone precursor, chiral catalysts can be employed in various other synthetic strategies to generate enantiomerically enriched this compound. One such approach involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.

In a relevant study, a C₂-symmetrical phenol, 2,6-bis(2-isopropylphenyl)-3,5-dimethylphenol, which shares the same core structure as the target molecule, was used as a chiral auxiliary in the asymmetric aldol (B89426) reaction of chiral acetates with various aldehydes. acgpubs.org This demonstrates the potential of the 3,5-dimethylphenol scaffold in directing stereoselective transformations. While this example does not directly produce the target compound, it highlights a sophisticated strategy where a derivative of the target's core structure can be used to induce chirality in other molecules.

The development of novel chiral ligands and catalysts is an active area of research. For the synthesis of chiral alcohols, a variety of metal-ligand complexes have been developed that can catalyze asymmetric additions to carbonyls or other related transformations.

Green Chemistry Approaches in Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green chemistry approaches can be envisioned to improve the sustainability of the manufacturing process.

Solvent-Free Reactions

A key principle of green chemistry is the reduction or elimination of the use of auxiliary substances, particularly organic solvents. Solvent-free, or neat, reactions offer significant environmental benefits, including reduced waste, lower costs, and simplified purification procedures.

Biocatalytic Transformations

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a cornerstone of green chemistry. Biocatalysts operate under mild conditions (ambient temperature and pressure, neutral pH), are highly selective, and are derived from renewable resources.

For the synthesis of chiral this compound, the asymmetric reduction of 2-acetyl-3,5-dimethylphenol can be effectively carried out using biocatalysts. A wide range of microorganisms, including baker's yeast (Saccharomyces cerevisiae), are known to contain alcohol dehydrogenases that can reduce ketones to chiral alcohols with high enantioselectivity. researchgate.netnih.govacs.org Baker's yeast is an attractive biocatalyst due to its low cost, ready availability, and ease of use. The reduction of various acetophenone derivatives using baker's yeast has been well-documented, often yielding the corresponding (S)-alcohols with high enantiomeric excess.

Furthermore, isolated alcohol dehydrogenases (ADHs) can be used for more controlled and efficient transformations. These enzymes often require a cofactor, such as NADH or NADPH, which needs to be regenerated in situ for the process to be economically viable. This can be achieved by using a coupled-enzyme system or a sacrificial co-substrate. A study on the biocatalytic synthesis of chiral aromatic alcohols highlighted the use of a novel alcohol dehydrogenase from Rhodococcus sp. for the asymmetric reduction of various aromatic ketones, demonstrating the potential of this approach for industrial applications.

A particularly innovative biocatalytic approach is the multi-enzyme one-pot cascade for the stereoselective hydroxyethylation of substituted phenols. researchgate.net This method allows for the direct conversion of phenols to chiral benzylic alcohols, bypassing the need to first synthesize the corresponding ketone. Such cascade reactions are highly atom-economical and represent a significant advancement in green biocatalysis.

The following table provides examples of biocatalytic reductions of analogous ketones.

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Baker's Yeast (Saccharomyces cerevisiae) | 2-Acetyl-3-methyl sulfolane | Corresponding alcohol | >98% | researchgate.net |

| Rhodococcus sp. R6 (Alcohol Dehydrogenase) | 2-Hydroxyacetophenone | (R)-(-)-1-phenyl-1,2-ethanediol | 99% | wur.nl |

| Multi-enzyme cascade | Substituted phenols | (S)-1-(hydroxyphenyl)ethanols | Not specified | researchgate.net |

Chemical Reactivity and Advanced Transformations of 2 1 Hydroxyethyl 3,5 Dimethylphenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2-(1-Hydroxyethyl)-3,5-dimethylphenol is a key site for various chemical modifications, including etherification, esterification, oxidation, and coupling reactions.

Etherification and Esterification

Etherification of the phenolic hydroxyl group can be achieved through reactions such as the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then reacts with an alkyl halide to form an ether. For instance, the reaction of this compound with an alkyl halide (R-X) in the presence of a base like sodium hydride (NaH) would yield the corresponding ether.

Esterification of the phenolic hydroxyl group typically requires reaction with an acid chloride or anhydride, as direct esterification with carboxylic acids is generally slow for phenols. libretexts.org The use of a base, such as pyridine, can facilitate the reaction by neutralizing the hydrogen chloride byproduct. For example, reacting this compound with acetyl chloride would produce the corresponding acetate (B1210297) ester.

Table 1: Examples of Etherification and Esterification Reactions

| Reaction Type | Reagents | Product |

| Etherification | Alkyl halide (R-X), Base (e.g., NaH) | 2-(1-Hydroxyethyl)-3,5-dimethylphenoxy alkane |

| Esterification | Acyl chloride (RCOCl), Base (e.g., Pyridine) | 2-(1-Hydroxyethyl)-3,5-dimethylphenyl acetate |

Oxidation Pathways and Mechanisms

The phenolic hydroxyl group is susceptible to oxidation, which can proceed through various mechanisms depending on the oxidizing agent and reaction conditions. Phenols can be oxidized to quinones, though this often requires breaking the aromaticity of the ring. quora.comyoutube.com The presence of the electron-donating methyl and hydroxyethyl (B10761427) groups on the ring can influence the regioselectivity of the oxidation.

The oxidation of phenols often involves the formation of a phenoxyl radical intermediate. The stability and subsequent reaction pathways of this radical are influenced by the substituents on the aromatic ring. In the case of this compound, the radical could potentially lead to dimerization or polymerization products.

Coupling Reactions

Oxidative coupling reactions of phenols are a powerful tool for the formation of C-C and C-O bonds, leading to the synthesis of biaryl compounds and diaryl ethers, respectively. wikipedia.org These reactions are often catalyzed by transition metal complexes and proceed via radical or radical-anion intermediates. upenn.edu The substitution pattern on the phenol plays a crucial role in determining the regioselectivity of the coupling. For this compound, oxidative coupling could potentially occur at the ortho and para positions relative to the hydroxyl group that are not already substituted.

Transformations of the 1-Hydroxyethyl Side Chain

The 1-hydroxyethyl side chain offers another site for chemical modification, primarily through oxidation to a carbonyl group or dehydration to an olefin.

Oxidation to Carbonyl Compounds

The secondary alcohol of the 1-hydroxyethyl group can be oxidized to a ketone, yielding 2-acetyl-3,5-dimethylphenol. A variety of oxidizing agents can be employed for this transformation. Mild oxidizing agents are often preferred to avoid over-oxidation or reaction at the phenolic hydroxyl group.

Common methods for the oxidation of secondary alcohols to ketones include the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Dess-Martin periodinane (DMP) oxidation. google.comgoogle.com These methods are known for their high yields and tolerance of various functional groups, making them suitable for a molecule with a potentially sensitive phenolic hydroxyl group.

Table 2: Common Reagents for the Oxidation of the 1-Hydroxyethyl Side Chain

| Oxidizing Agent | Typical Reaction Conditions |

| Swern Oxidation (DMSO, (COCl)₂) | Low temperature (-78 °C), followed by addition of a hindered base (e.g., triethylamine) |

| Dess-Martin Periodinane (DMP) | Room temperature in a chlorinated solvent (e.g., dichloromethane) |

| Chromic Acid (Jones Reagent) | Aqueous acetone (B3395972) with sulfuric acid |

Dehydration and Olefin Formation

The 1-hydroxyethyl side chain can undergo dehydration to form a vinyl group, resulting in the formation of 2-vinyl-3,5-dimethylphenol. This elimination reaction is typically acid-catalyzed and involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the loss of a proton from an adjacent carbon to form the double bond.

The ease of dehydration of benzylic alcohols can be influenced by the electronic nature of the substituents on the aromatic ring. nih.gov The presence of the electron-donating hydroxyl and methyl groups on the ring in this compound would be expected to stabilize the carbocation intermediate formed during the dehydration process, thus facilitating the reaction.

Substitution Reactions at the Benzylic Carbon

The benzylic carbon of this compound, being adjacent to the aromatic ring, is an activated site for nucleophilic substitution reactions. The hydroxyl group (-OH) can be protonated under acidic conditions to form a good leaving group (H₂O), generating a benzylic carbocation. This carbocation is stabilized by resonance with the electron-rich 3,5-dimethylphenol (B42653) ring.

Theoretical Plausibility of S-N1 and S-N2 Reactions:

S-N1 Mechanism: The formation of a resonance-stabilized secondary benzylic carbocation suggests that S-N1 reactions are plausible. In the presence of a nucleophile, this mechanism would lead to a racemic mixture of substitution products, assuming the starting material is chiral.

S-N2 Mechanism: An S-N2 pathway is also conceivable, particularly with a good leaving group and a strong nucleophile. This would proceed with an inversion of stereochemistry at the benzylic carbon.

However, no specific studies detailing the reaction of this compound with various nucleophiles, including reaction kinetics, product yields, or stereochemical outcomes, were identified.

Chiral Derivatization for Stereochemical Studies

For a chiral molecule like this compound, determining the enantiomeric excess (ee) and absolute configuration is crucial. This is often achieved by reacting the alcohol with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be distinguished and quantified using techniques like NMR spectroscopy or chromatography.

Common chiral derivatizing agents for alcohols include:

Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid)

(1S)-(-)-Camphanic chloride

Chiral isocyanates

These reagents would react with the hydroxyl group of this compound to form diastereomeric esters or carbamates. The differing spatial arrangements of these diastereomers would result in distinct signals in their respective analytical spectra.

Despite the theoretical applicability of these methods, no published research was found that specifically documents the use of chiral derivatizing agents for the stereochemical analysis of this compound.

Cyclization and Rearrangement Reactions

The ortho-position of the hydroxyl group relative to the 1-hydroxyethyl substituent in this compound provides a structural motif that could potentially undergo intramolecular cyclization reactions.

Potential Cyclization Pathways:

Acid-Catalyzed Cyclization: Under acidic conditions, the benzylic alcohol could be eliminated to form a vinyl intermediate, which could then undergo an intramolecular hydroalkoxylation with the phenolic hydroxyl group to form a substituted dihydrobenzofuran.

Oxidative Cyclization: Oxidative methods could also be employed to facilitate cyclization, potentially leading to various heterocyclic structures.

Potential Rearrangement Reactions:

Pinacol-type Rearrangement: While not a classic pinacol (B44631) rearrangement, under strongly acidic conditions, the formation of a benzylic carbocation could potentially trigger rearrangements of the alkyl groups on the aromatic ring, although this is less likely.

Fries-type Rearrangement: If the hydroxyl group is first acylated, a Fries rearrangement could potentially occur, though this is more typical for phenolic esters.

Again, these are theoretically possible reaction pathways. The literature search did not yield any specific studies on the cyclization or rearrangement reactions of this compound. A related compound, 2-hydroxymethyl-3:5-dimethylphenol, has been noted to undergo methyl migration under pyrolysis conditions, suggesting that rearrangements in this class of compounds are possible under certain conditions.

Mechanistic Studies of Novel Reaction Pathways

The investigation of novel reaction pathways and their mechanisms is a cornerstone of chemical research. For this compound, this could involve:

Computational Modeling: Theoretical studies to predict reaction barriers and transition states for potential reactions.

Kinetic Isotope Effect Studies: To elucidate the rate-determining steps of reactions.

Intermediate Trapping Experiments: To identify and characterize transient species in a reaction pathway.

A thorough search of the scientific literature did not reveal any mechanistic studies focused on novel reaction pathways involving this compound. The development of new synthetic methodologies often precedes detailed mechanistic investigation, and it appears that the synthetic utility and reactivity of this specific compound have not been extensively explored.

Advanced Spectroscopic and Structural Elucidation of 2 1 Hydroxyethyl 3,5 Dimethylphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity of atoms can be established. For 2-(1-Hydroxyethyl)-3,5-dimethylphenol, both ¹H and ¹³C NMR would provide critical information.

The predicted ¹H NMR spectrum would feature distinct signals for the aromatic protons, the protons of the 1-hydroxyethyl side chain, the phenolic hydroxyl proton, and the methyl groups attached to the ring. The aromatic region would display two singlets, corresponding to the protons at positions 4 and 6. The 1-hydroxyethyl group would present as a quartet for the methine proton (CH) coupled to the adjacent methyl group, and a doublet for the terminal methyl (CH₃) protons. The two methyl groups on the aromatic ring would appear as distinct singlets.

The predicted ¹³C NMR spectrum would show ten unique carbon signals, corresponding to the eight carbons of the dimethylphenol core and the two carbons of the hydroxyethyl (B10761427) side chain. The chemical shifts would be indicative of their electronic environment (aromatic, aliphatic, oxygen-substituted).

Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted for CDCl₃ solvent)

¹H NMR| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Phenolic OH | ~5.0-6.0 | broad singlet |

| H-6 | ~6.7 | singlet |

| H-4 | ~6.6 | singlet |

| CH (hydroxyethyl) | ~5.0 | quartet |

| Alcoholic OH | ~2.0-3.0 | broad singlet |

| Ar-CH₃ (C3, C5) | ~2.2 | singlet |

¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-OH) | ~154 |

| C3, C5 (C-CH₃) | ~139 |

| C2 (C-CH(OH)CH₃) | ~128 |

| C6 | ~122 |

| C4 | ~115 |

| CH (hydroxyethyl) | ~70 |

| Ar-CH₃ | ~21 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, the key COSY correlation would be observed between the methine proton (CH at ~5.0 ppm) and the methyl protons (CH₃ at ~1.5 ppm) of the 1-hydroxyethyl side chain, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would allow for the definitive assignment of each protonated carbon atom by linking the proton shifts to their corresponding carbon shifts. For instance, the aromatic proton signals at ~6.7 and ~6.6 ppm would correlate to the carbon signals at ~122 and ~115 ppm, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:

Correlations from the protons of the ring-attached methyl groups (~2.2 ppm) to the aromatic carbons C3, C5, C2, C4, and C6.

Correlations from the methine proton of the side chain (~5.0 ppm) to the aromatic carbon C2 and the methyl carbon of the side chain.

Correlations from the aromatic proton H-6 to carbons C2, C4, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. A key NOE would be expected between the methine proton of the side chain and the methyl group at the C3 position, as well as the aromatic proton at the C6 position, indicating their spatial proximity.

Solid-state NMR (ssNMR) is a vital technique for characterizing the solid form of a compound, including identifying and distinguishing between different crystalline forms, or polymorphs. nih.govresearchgate.net Polymorphs can exhibit different physical properties, and ssNMR is sensitive to the local electronic environment, which is influenced by the crystal packing arrangement. irispublishers.com

In a ssNMR experiment, typically using Cross-Polarization Magic Angle Spinning (CP/MAS), compounds with different crystal lattices will produce distinct sets of chemical shifts. irispublishers.com Although no specific ssNMR studies on this compound are documented, this technique would be the definitive method for its polymorphic analysis. Each polymorph would yield a unique ¹³C CP/MAS spectrum, with differences in chemical shifts and signal multiplicities for the non-equivalent carbon atoms in the asymmetric unit of the crystal.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

HRMS accurately measures the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places. This high precision allows for the determination of the elemental formula of this compound, which is C₁₀H₁₄O₂. The calculated monoisotopic mass of the molecular ion [M]⁺ is 166.0994 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. For this compound, several key fragmentation pathways are predictable.

Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the C-C bond between the methine and methyl group of the side chain, resulting in the loss of a methyl radical (•CH₃). This forms a highly stable, resonance-delocalized benzylic cation.

Dehydration: The loss of a water molecule (H₂O) from the 1-hydroxyethyl side chain is another common fragmentation pathway for alcohols.

Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the side chain can occur, leading to fragments corresponding to the side chain and the dimethylphenol moiety.

Predicted Key MS/MS Fragments

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| 166.1 | Loss of •CH₃ | 151.1 | [M - CH₃]⁺ |

| 166.1 | Loss of H₂O | 148.1 | [M - H₂O]⁺ |

| 166.1 | Loss of •CH(OH)CH₃ | 121.1 | [M - C₂H₅O]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

The spectra for this compound would be characterized by vibrations associated with its hydroxyl, aromatic, and alkyl moieties.

O-H Stretching: The most prominent feature in the FT-IR spectrum would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. The broadness of this band is a direct result of intermolecular hydrogen bonding in the condensed phase.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: Strong bands corresponding to the C-O stretching of the phenolic and alcoholic groups would be expected in the 1050-1250 cm⁻¹ region.

O-H Bending: The in-plane O-H bending vibration often appears around 1330-1440 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the substituted aromatic ring would be visible in the fingerprint region below 900 cm⁻¹.

Raman spectroscopy would provide complementary information. While O-H stretching is typically weak in Raman spectra, the aromatic ring vibrations and the symmetric C-H stretching of the methyl groups would produce strong signals.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Medium-Strong |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium-Strong |

| O-H Bend | 1330-1440 | - | Medium |

| C-O Stretch | 1050-1250 | 1050-1250 | Strong (IR); Medium (Raman) |

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for characterizing the chromophoric systems within a molecule. The chromophore in this compound is the substituted benzene (B151609) ring. The absorption of UV light by this aromatic system results in the promotion of electrons from lower-energy molecular orbitals (π) to higher-energy anti-bonding orbitals (π*).

The electronic spectrum of this compound is expected to be dominated by π → π* transitions characteristic of substituted phenols. The presence of the hydroxyl (-OH), hydroxyethyl [-CH(OH)CH₃], and two methyl (-CH₃) groups on the benzene ring influences the energy of these transitions. These substituents, particularly the electron-donating hydroxyl and alkyl groups, typically cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene.

While specific experimental data for this compound is not widely published, the expected UV-Vis absorption characteristics can be inferred from analogous compounds. For instance, 3,5-dimethylphenol (B42653) in cyclohexane (B81311) exhibits a maximum absorption at 281.5 nm. The addition of the 1-hydroxyethyl group at the ortho position is expected to cause a minor shift in this absorption band due to its electronic and steric influence. The primary absorption bands for substituted phenols typically appear in the range of 270–290 nm.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

| Phenol (B47542) | Water | 270 | ~1,450 | π → π |

| 3,5-Dimethylphenol | Cyclohexane | 281.5 | ~1,620 (log ε = 3.21) | π → π |

| This compound | Methanol/Ethanol | 275–285 (Est.) | ~1,500–2,000 (Est.) | π → π* |

Note: Values for this compound are estimated based on typical values for similarly substituted phenols.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which are crucial for a complete conformational analysis.

As of this writing, a specific crystal structure for this compound has not been deposited in public crystallographic databases. However, the application of this technique would yield invaluable structural insights. The process involves growing a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

A crystallographic study would precisely define:

Molecular Geometry: The exact bond lengths and angles of the phenol ring and the hydroxyethyl substituent.

Conformation: The spatial orientation of the 1-hydroxyethyl group relative to the plane of the benzene ring. This includes the dihedral angle between the ring and the C-C-O plane of the side chain.

Intramolecular Interactions: The presence and geometry of any intramolecular hydrogen bonds, particularly between the phenolic hydroxyl group and the hydroxyl group of the ethyl side chain.

Intermolecular Interactions and Crystal Packing: The arrangement of molecules within the crystal lattice, detailing intermolecular hydrogen bonding networks and other non-covalent interactions that stabilize the solid-state structure.

For context, crystallographic data for the related compound 3,5-dimethylphenol has been reported, providing a reference for the type of information that would be obtained.

| Parameter | Expected Information for this compound |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, C2/c, etc. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths (Å) | C-C (aromatic), C-O (phenolic), C-C (side chain), C-O (alcoholic) |

| Key Bond Angles (°) | C-C-C (aromatic), C-C-O (phenolic), C-C-O (alcoholic) |

| Torsional Angles (°) | Defining the conformation of the hydroxyethyl side chain |

| Hydrogen Bonding | Donor-Acceptor distances (Å) and angles (°) for intra- and intermolecular bonds |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Characterization

The presence of a stereocenter at the carbon atom of the 1-hydroxyethyl group (C1 of the ethyl chain) means that this compound is a chiral molecule and exists as a pair of enantiomers (R and S forms). Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for characterizing these enantiomers.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum plots this difference (Δε = εL - εR) against wavelength. The resulting positive or negative peaks, known as Cotton effects, are unique for each enantiomer and are mirror images of each other. These spectra are highly sensitive to the three-dimensional arrangement of atoms around the chromophore.

For this compound, the phenolic chromophore becomes chiroptically active due to the influence of the adjacent stereocenter. The ECD spectrum would exhibit Cotton effects in the same wavelength region as the UV-Vis absorption bands (around 270-290 nm). The sign and intensity of these Cotton effects are directly related to the absolute configuration (R or S) of the molecule.

While experimental ECD spectra for this specific compound are not available, the standard approach involves comparing the experimentally measured spectrum to spectra predicted by quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TDDFT) for both the R and S enantiomers. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.

| Technique | Parameter | Information Provided |

| ECD Spectroscopy | Cotton Effect (nm) | Wavelength of maximum differential absorption. |

| Δ_ε (M⁻¹cm⁻¹) | Sign (+/-) and magnitude of the Cotton effect, related to absolute configuration. | |

| ORD Spectroscopy | Specific Rotation [α] | Magnitude and sign of optical rotation at a specific wavelength (e.g., Sodium D-line, 589 nm). |

| Cotton Effect | Characteristic change in optical rotation near an absorption band. |

Theoretical and Computational Chemistry Studies of 2 1 Hydroxyethyl 3,5 Dimethylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and potential reactivity of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(1-Hydroxyethyl)-3,5-dimethylphenol, DFT studies would calculate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. This data helps in understanding the molecule's stability and the sites most susceptible to electrophilic or nucleophilic attack. Analysis of the excited states would provide insights into its potential photochemical behavior. As of now, specific DFT studies on this compound have not been published.

Ab initio calculations, which are based on first principles of quantum mechanics without experimental data, would be employed to map out potential reaction pathways for this compound. By calculating the energies of potential intermediates and transition states, researchers could predict the most likely mechanisms for its synthesis or degradation. Such studies would be crucial for understanding its reactivity but are not currently available in published literature.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would reveal its conformational flexibility, identifying the most stable three-dimensional shapes (conformers) it adopts. Furthermore, by simulating the molecule in different solvents, these studies would elucidate how solvent molecules arrange themselves around the solute and the nature of these interactions, which is critical for understanding its solubility and behavior in solution. No specific MD simulation studies for this compound have been reported.

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra could be performed. These predicted spectra would then be compared with experimentally obtained data to validate the computational model and to aid in the interpretation of experimental results. A table of predicted versus experimental values would typically be presented, but such a comparative study is not available.

Table 1: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data (Note: This table is for illustrative purposes only, as no specific data exists for this compound.)

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H-NMR (δ, ppm) - OH | Data not available | Data not available |

| ¹³C-NMR (δ, ppm) - C-OH | Data not available | Data not available |

Computational Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The hydroxyl groups on this compound make it capable of forming hydrogen bonds, both with itself (intermolecular) and with other molecules. Computational analysis would identify the preferred hydrogen bond donors and acceptors and calculate the strength of these bonds. Understanding the hydrogen bonding network is essential for predicting physical properties like boiling point, melting point, and crystal structure. This level of detailed analysis for this compound is not found in current scientific publications.

Structure-Activity Relationship (SAR) Modeling based on Molecular Descriptors (excluding pharmacological efficacy/safety)

Structure-Activity Relationship (SAR) models use computational methods to correlate the chemical structure of a compound with its physical or chemical properties. For this compound, various molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties from DFT) would be calculated. These descriptors could then be used to build models that predict properties such as solubility, or reactivity in a non-biological context. It is important to note that this analysis would strictly exclude any prediction of pharmacological or toxicological outcomes. Currently, no such SAR models focusing on the non-pharmacological properties of this specific compound are available.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

Mechanistic Investigations of Biological Activities of 2 1 Hydroxyethyl 3,5 Dimethylphenol

Enzyme Interaction and Biotransformation Studies

The metabolic fate and enzymatic interactions of phenolic compounds are crucial to understanding their biological effects. These interactions are largely dictated by the compound's structure, including the nature and position of its substituents.

Characterization of Enzyme Binding Sites and Kinetics

While specific kinetic data for 2-(1-Hydroxyethyl)-3,5-dimethylphenol is not extensively documented, the behavior of other substituted phenols provides a framework for its potential enzymatic interactions. Phenols are known to interact with a variety of enzymes, often acting as either substrates or inhibitors.

For instance, studies on prostaglandin (B15479496) H synthase have shown that substituted phenols can exhibit a biphasic response, stimulating cyclooxygenase activity at low concentrations and inhibiting it at higher concentrations. nih.gov This dual activity is influenced by the electronic and hydrophobic properties of the substituents on the phenolic ring. nih.gov The electron-donating nature of the two methyl groups and the hydroxyethyl (B10761427) group on this compound would likely influence its binding and reactivity within an enzyme's active site.

The kinetics of such interactions are typically evaluated using Michaelis-Menten models to determine key parameters. wikipedia.org For phenolic compounds, these parameters are heavily influenced by the substituents on the benzene (B151609) ring. mdpi.comresearchgate.net Electron-donating groups, such as the methyl groups in this compound, generally enhance the reactivity of the phenolic hydroxyl group, which can lead to higher rates of enzymatic transformation. mdpi.com

Table 1: Potential Enzyme Interactions for Substituted Phenols

| Enzyme Class | Type of Interaction | Potential Effect |

| Oxidoreductases (e.g., Peroxidases, P450) | Substrate | Biotransformation, metabolic activation or detoxification. nih.gov |

| Hydrolases | Inhibitor | Alteration of metabolic pathways. |

| Transferases | Substrate/Inhibitor | Conjugation, modification of cellular processes. |

Identification of Metabolites from Biological Systems (non-human)

The biotransformation of phenols in biological systems typically proceeds through Phase I and Phase II metabolic pathways. Phase I reactions, often catalyzed by cytochrome P450 enzymes, introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.

For alkylphenols, biodegradation in non-human biological systems, such as microbial environments, often begins with the oxidation of the alkyl side chains. researchgate.net In the case of this compound, the hydroxyethyl group could be a primary site for oxidation, potentially being converted to an acetyl group or an acetic acid moiety. The methyl groups could also undergo hydroxylation. These degradation products are often more persistent and toxic than the parent compounds. researchgate.netresearchgate.net

Following initial oxidation, these intermediates typically undergo Phase II conjugation. Common conjugation reactions for phenols include glucuronidation and sulfation, which attach glucuronic acid or sulfate (B86663) groups to the phenolic hydroxyl, significantly increasing their polarity. Studies on other alkylphenols have identified various degradation products, including shorter-chain phenols and carboxylic acids, which are considered persistent metabolites. researchgate.netnih.gov

Antioxidant Activity and Radical Scavenging Mechanisms at a Molecular Level

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to the reactivity of the hydroxyl group on the aromatic ring. They can neutralize free radicals through several mechanisms. jscholarpublishers.com

Electron Transfer and Hydrogen Atom Transfer Pathways

The principal mechanism by which phenolic compounds exert their antioxidant effect is by donating a hydrogen atom from their hydroxyl group to a free radical, a process known as Hydrogen Atom Transfer (HAT). jscholarpublishers.comnih.gov This action neutralizes the reactive radical, and the phenol (B47542) is converted into a phenoxyl radical.

ArOH + R• → ArO• + RH

The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficacy. In this compound, the electron-donating methyl groups at the 3 and 5 positions would help stabilize the radical through resonance and hyperconjugation. The bond dissociation energy (BDE) of the O-H bond is the key driving force for the HAT mechanism. mdpi.com

Alternatively, phenols can participate in a Single Electron Transfer (SET) mechanism, where an electron is donated to a radical, followed by proton transfer. The structural features of this compound, with its electron-rich aromatic ring, make it a plausible candidate for radical scavenging via these pathways. nih.gov

Chelation of Metal Ions

Another important antioxidant mechanism for phenolic compounds is the chelation of transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). nih.gov These metal ions can catalyze the formation of highly reactive oxygen species (ROS), like the hydroxyl radical, through Fenton-type reactions. researchgate.net

Phenolic compounds with appropriately positioned functional groups can bind to these metal ions, forming a stable chelate complex. nih.gov This sequestration prevents the metal ions from participating in redox cycling and generating free radicals. researchgate.netresearchgate.net While this compound does not possess a classic chelating structure like a catechol or galloyl group, the phenolic hydroxyl group and the oxygen atom of the adjacent hydroxyethyl group could potentially coordinate with metal ions, thereby reducing their pro-oxidant activity. researchgate.net

Antimicrobial Mechanisms of Action in Model Organisms (e.g., bacterial, fungal cell lines)

The antimicrobial properties of phenols and their derivatives have been recognized for over a century. nih.gov Their efficacy is generally linked to their ability to disrupt microbial cellular structures and functions.

The primary mode of action for many alkylphenols is the disruption of the cytoplasmic membrane. oup.comnih.gov The lipophilic nature of the alkyl-substituted benzene ring allows the molecule to partition into the lipid bilayer of bacterial and fungal cell membranes. This insertion disrupts membrane integrity, increases its permeability, and leads to the leakage of essential intracellular components like ions, ATP, and nucleic acids. nih.gov

Furthermore, this disruption can collapse the proton motive force across the membrane, which is essential for ATP synthesis and active transport, ultimately leading to bacteriostasis or cell death. oup.com The structure of this compound, with its two methyl groups, contributes to its lipophilicity, suggesting a potential for membrane-disruptive antimicrobial activity. oup.com

Table 2: Summary of Probable Antimicrobial Mechanisms

| Mechanism | Description | Relevant Structural Feature |

| Membrane Disruption | Intercalation into the lipid bilayer, leading to increased permeability and leakage of cellular contents. | Alkyl (dimethyl) groups enhancing lipophilicity. |

| Collapse of Proton Motive Force | Disruption of the electrochemical gradient across the membrane, inhibiting ATP synthesis. | Phenolic structure interacting with membrane components. oup.com |

| Enzyme Inhibition | Denaturation of essential cellular proteins and enzymes through non-specific binding. | Reactive phenolic hydroxyl group. |

Membrane Disruption Studies

The antimicrobial efficacy of phenolic compounds, including alkylphenols structurally similar to this compound, is frequently attributed to their ability to disrupt microbial cell membranes. This disruption is a primary mechanism leading to cell death. The lipophilic nature of the phenol ring, combined with the presence of alkyl and hydroxyl groups, facilitates the partitioning of these molecules into the lipid bilayer of the cell membrane. This insertion is thought to alter the physical properties of the membrane, leading to a loss of its structural integrity and function.

The primary consequences of this interaction are an increase in membrane permeability and a dissipation of the proton motive force. The influx and efflux of ions and small molecules are no longer effectively regulated, leading to a leakage of essential intracellular components such as ions, ATP, and nucleic acids. This disruption of the delicate osmotic balance is often catastrophic for the microorganism.

| Compound | Organism | MIC (mM) |

| Thymol | S. epidermidis | 1.6 |

| Thymol | P. aeruginosa | 1.6 |

| Carvacrol | S. epidermidis | 0.8 |

| Carvacrol | P. aeruginosa | 0.8 |

| 2-Allylthymol | S. epidermidis | 0.8 |

| 2-Allylthymol | P. aeruginosa | 0.8 |

| 2-Allylcarvacrol | S. epidermidis | 0.4 |

| 2-Allylcarvacrol | P. aeruginosa | 0.4 |

This table presents data on the minimum inhibitory concentrations (MICs) of thymol, carvacrol, and their allyl derivatives against Staphylococcus epidermidis and Pseudomonas aeruginosa, providing a comparative view of the antimicrobial potency of these phenolic compounds. frontiersin.org

Inhibition of Microbial Enzyme Systems

Beyond membrane disruption, this compound is likely to exert its biological effects through the inhibition of essential microbial enzyme systems. Phenolic compounds are known to be non-specific inhibitors of a variety of enzymes. This inhibition can occur through several mechanisms, including the formation of hydrogen bonds between the phenolic hydroxyl group and amino acid residues in the enzyme's active site, or through hydrophobic interactions between the phenol's aromatic ring and nonpolar regions of the enzyme.

These interactions can lead to conformational changes in the enzyme, rendering it inactive. Furthermore, some phenolic compounds can be oxidized to quinones, which are highly reactive electrophiles that can covalently modify nucleophilic amino acid residues (such as cysteine and lysine) in enzymes, leading to irreversible inhibition.

While specific enzyme inhibition data for this compound is scarce, research on other alkylphenols provides evidence of this inhibitory mechanism. For instance, studies on the effect of various phenols on the acetoclastic specific methanogenic activity (SMA) of batch cultures have determined half-maximal inhibitory concentrations (IC50).

| Compound | IC50 (mM) |

| Phenol | 1.6 - 5.0 |

| p-Cresol | 1.6 - 5.0 |

| 3,5-Dimethylphenol (B42653) | 1.6 - 5.0 |

This table displays the half-maximal inhibitory concentration (IC50) values for phenol, p-cresol, and 3,5-dimethylphenol on the acetoclastic specific methanogenic activity (SMA) in batch cultures, indicating their potential to inhibit microbial enzyme systems. researchgate.net

Investigation of Interactions with Biomolecules (e.g., proteins, DNA) in in vitro Systems

The biological activity of this compound can also be attributed to its direct interactions with other crucial biomolecules, such as proteins and DNA.

Protein Binding: Phenolic compounds are well-documented to bind to proteins, which can modulate the protein's function. These interactions are typically non-covalent and involve hydrophobic interactions and hydrogen bonding. The binding of phenolic compounds to proteins can affect their solubility, conformation, and biological activity. Studies on various phenolic compounds have determined their binding affinities to proteins like bovine serum albumin (BSA) and soy glycinin.

| Phenolic Compound | Protein | Binding Affinity (µmol/g) |

| Chlorogenic Acid | Albumins | 174.6 |

| Chlorogenic Acid | Globulins | 187.5 |

| Ferulic Acid | Albumins | 5.5 |

| Ferulic Acid | Globulins | 8.9 |

| Apigenin | Albumins | 6.2 |

This table illustrates the binding capacity of different phenolic compounds to albumin and globulin protein fractions, highlighting the variability in protein-phenolic interactions. nih.gov

DNA Interaction: Some phenolic compounds have been shown to interact with DNA, which can have significant biological consequences. These interactions can occur through intercalation, where the planar aromatic ring of the phenol inserts between the base pairs of the DNA double helix, or through groove binding, where the molecule fits into the major or minor groove of the DNA. Such interactions can interfere with DNA replication and transcription. The binding constants for some flavonoids with calf-thymus DNA have been determined.

| Compound | Binding Constant (K) (M⁻¹) |

| Quercetin | 7.25 x 10⁴ |

| Kaempferol | 3.60 x 10⁴ |

| Delphinidin (B77816) | 1.66 x 10⁴ |

This table presents the binding constants of the flavonoids quercetin, kaempferol, and delphinidin to calf-thymus DNA, indicating their potential to interact with this crucial biomolecule. nih.gov

Stereoselective Biological Recognition and Activity of Enantiomers

The this compound molecule contains a chiral center at the carbon atom of the hydroxyethyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). It is a well-established principle in pharmacology and toxicology that enantiomers of a chiral compound can exhibit significantly different biological activities. This is because biological systems, including enzymes and receptors, are themselves chiral and can therefore interact differently with each enantiomer.

This stereoselective recognition can lead to one enantiomer being more potent, having a different type of activity, or being metabolized differently than the other. For instance, the enzymatic hydroxylation of 4-n-propylphenol by 4-ethylphenol (B45693) methylenehydroxylase has been shown to be stereospecific, producing the R(+) enantiomer with a high enantiomeric excess.

| Substrate | Product Enantiomer | Enantiomeric Excess (%) |

| 4-n-Propylphenol | R(+) | 90 |

| 4-Ethylphenol | R(+) | >98 |

This table demonstrates the stereoselective nature of the enzymatic hydroxylation of 4-alkylphenols, resulting in a high enantiomeric excess of the R(+) enantiomer. nih.gov

While direct studies on the stereoselective activity of the enantiomers of this compound are not currently available, it is highly probable that they would exhibit differential biological activities. Future research should focus on the separation and individual biological evaluation of these enantiomers to fully elucidate the structure-activity relationship of this compound.

Advanced Applications of 2 1 Hydroxyethyl 3,5 Dimethylphenol in Materials Science and Industrial Chemistry

Utilization as a Monomer or Cross-Linking Agent in Polymer Synthesis

The bifunctional nature of 2-(1-Hydroxyethyl)-3,5-dimethylphenol, stemming from its two distinct hydroxyl groups, makes it a prime candidate for use as a monomer or cross-linking agent in the synthesis of various polymers. This dual reactivity allows for the formation of complex, three-dimensional polymer networks with tailored properties.

Phenolic resins are a class of thermosetting polymers traditionally synthesized from the reaction of a phenol (B47542) or a substituted phenol with an aldehyde, such as formaldehyde. unina.it These resins are known for their excellent thermal stability, hardness, electrical resistance, and chemical resistance. capitalresin.com The properties of the final resin can be significantly influenced by the structure of the phenolic precursor.

The incorporation of this compound into a phenolic resin formulation offers a pathway to create polymers with modified characteristics. Unlike simpler precursors like 3,5-dimethylphenol (B42653) (also known as 3,5-xylenol), which is a known intermediate for phenolic resins, this compound provides an additional aliphatic hydroxyl group. chemicalbook.comhsppharma.com This secondary alcohol can participate in etherification reactions during the curing process, potentially leading to a different cross-linking density and network architecture compared to standard xylenol-formaldehyde resins. This modified network could result in resins with enhanced flexibility, impact strength, or altered solubility, thereby "tuning" the material's properties for specific applications.

The table below outlines the potential influence of the distinct functional groups of this compound on the final properties of phenolic resins.

| Functional Group | Potential Contribution to Resin Properties |

| Phenolic Hydroxyl Group | Primary reaction site for condensation with aldehydes (e.g., formaldehyde), forming the backbone of the resin. Contributes to thermal stability and chemical resistance. |

| Aliphatic Hydroxyl Group | Secondary reaction site for cross-linking through etherification. Can increase cross-link density and potentially improve flexibility and adhesion. |

| Dimethyl-Substituted Ring | The methyl groups provide steric hindrance and alter the reactivity of the phenol ring, influencing the polymerization rate and the structure of the final polymer network. |

Beyond traditional phenolic resins, the dual hydroxyl functionality of this compound allows for its potential incorporation into other advanced polymeric materials. It can be considered for use in the synthesis of polyesters, polyethers, and polyurethanes where a diol monomer is required. Its aromatic core would impart rigidity and thermal stability to the polymer chain, while the specific substitution pattern would influence chain packing and intermolecular interactions. The ability to form highly cross-linked structures is a key attribute for creating durable and resistant materials. unina.it

Catalytic Applications in Organic Synthesis (e.g., as a ligand, co-catalyst)

In the field of organic synthesis, substituted phenols and benzyl (B1604629) alcohols can serve as precursors for the development of specialized ligands for metal-catalyzed reactions. The oxygen atoms of the hydroxyl groups in this compound can act as coordination sites for metal centers. The sterically hindered environment created by the two methyl groups on the aromatic ring could be exploited to create selective catalysts.

While specific research detailing the use of this compound as a ligand or co-catalyst is not extensively documented in publicly available literature, its structure is analogous to compounds used in catalysis. For instance, related research has explored the catalytic hydrodeoxygenation of hydroxyacetophenones to produce ethyl-substituted phenols. researchgate.net The development of chiral versions of this molecule could also open avenues in asymmetric catalysis, where precisely defined three-dimensional structures are required to control the stereochemical outcome of a reaction.

Development of Novel Functional Materials

The unique chemical handles on this compound make it a valuable component for the design of novel functional materials where surface properties, adhesion, and chemical resistance are critical.

In the formulation of protective coatings, phenolic resins are valued for their durability and resistance to heat and chemicals. capitalresin.com The incorporation of a monomer like this compound could enhance the performance of such coatings. The presence of the additional hydroxyl group could improve adhesion to polar substrates through hydrogen bonding. Furthermore, this group serves as a reactive site for further surface modification or for grafting other functional molecules, allowing for the creation of surfaces with specialized properties such as hydrophobicity or biocompatibility.

Phenolic resins, derived from precursors such as 3,5-dimethylphenol, are used in the formulation of high-performance adhesives and sealants due to their strong bonding capabilities and thermal endurance. chemicalbook.comguidechem.com The structure of this compound suggests it could be a potent component in advanced adhesive systems. The two hydroxyl groups provide multiple points of interaction and covalent bonding with substrate materials, potentially leading to superior bond strength and durability. Water-soluble phenolic resins can be employed as adhesives for various materials, and the structural modifications offered by this specific monomer could be used to optimize performance in such formulations.

Role as a Chemical Intermediate in the Production of Fine Chemicals (non-pharmaceutical)

While not as extensively documented as some other phenolic compounds, this compound is a potentially versatile chemical intermediate in the synthesis of a variety of non-pharmaceutical fine chemicals. Its bifunctional nature, possessing both a reactive phenolic hydroxyl group and a secondary alcohol, allows for a range of chemical transformations, making it a valuable building block for more complex molecules. The strategic placement of the hydroxyethyl (B10761427) group at the ortho position to the phenolic hydroxyl is particularly significant, as it can lead to the formation of reactive intermediates such as o-quinone methides.

The synthesis of this compound would likely proceed through a two-step process, beginning with the Friedel-Crafts acylation of 3,5-dimethylphenol. This reaction introduces an acetyl group onto the aromatic ring, preferentially at the ortho position, to yield 2-acetyl-3,5-dimethylphenol. Subsequent reduction of the ketone functionality would then produce the desired this compound.

Once synthesized, this compound can serve as a precursor to a variety of fine chemicals. Its utility stems from its ability to undergo reactions at the phenolic hydroxyl group, the secondary alcohol, and through the generation of transient, highly reactive species.

Key Reaction Pathways and Potential Applications:

Generation of o-Quinone Methides: The ortho-hydroxyethyl group can be readily converted into a vinyl group, which, upon elimination of water, forms a transient o-quinone methide. This reactive intermediate can then participate in a variety of pericyclic reactions, such as [4+2] cycloadditions (Diels-Alder reactions), to form chromane (B1220400) and other heterocyclic systems. These structures are found in a range of specialty chemicals, including antioxidants, fragrances, and dyes.

Etherification and Esterification: The phenolic hydroxyl and the secondary alcohol can be selectively or fully etherified or esterified to produce a range of derivatives. These modifications can be used to tune the physical properties of the molecule, such as solubility and volatility, or to introduce new functional groups for further reactions. For example, etherification with functionalized alkyl halides can lead to the synthesis of specialized monomers for polymer applications or ligands for catalysis.

Dehydration to Vinylphenol: Dehydration of the 1-hydroxyethyl group can yield 2-vinyl-3,5-dimethylphenol. This vinylphenol derivative can serve as a monomer in the production of specialty polymers and resins with tailored properties, such as high thermal stability or specific reactivity.

The following table summarizes the potential transformations of this compound and the resulting classes of fine chemicals.

| Precursor Compound | Reagents and Conditions | Intermediate Species | Subsequent Reaction | Class of Fine Chemical | Potential Applications (Non-Pharmaceutical) |

| This compound | Acid or Base Catalysis, Heat | o-Quinone Methide | Diels-Alder with Dienophiles | Chromanes and Derivatives | Antioxidants, Fragrance Components, Dyes |

| This compound | Alkyl Halides, Base | Phenolic and/or Alcoholic Ether | - | Functionalized Aromatic Ethers | Specialty Monomers, Ligands |

| This compound | Acyl Halides or Anhydrides, Base | Phenolic and/or Alcoholic Ester | - | Functionalized Aromatic Esters | Plasticizers, Specialty Coatings |

| This compound | Dehydration Catalyst (e.g., Al₂O₃), Heat | - | - | 2-Vinyl-3,5-dimethylphenol | Monomers for Specialty Polymers and Resins |

Detailed Research Findings:

While specific studies on the application of this compound are limited, research on analogous ortho-hydroxyalkyl phenols provides strong evidence for its potential as a chemical intermediate. For instance, various studies have demonstrated the utility of o-quinone methides, generated from related phenolic precursors, in the synthesis of complex heterocyclic frameworks. The reaction conditions for generating these intermediates and their subsequent trapping with a range of dienophiles have been well-established, offering a predictable and versatile synthetic strategy.

The development of efficient catalytic systems for the selective functionalization of phenols further underscores the potential of this compound. For example, advances in transition-metal catalysis could enable the selective etherification or esterification of the phenolic versus the secondary alcohol, providing access to a wider array of differentiated intermediates for fine chemical synthesis.

Future Research Directions and Emerging Methodologies for 2 1 Hydroxyethyl 3,5 Dimethylphenol

Integration with Flow Chemistry and Continuous Manufacturing Processes

The synthesis of substituted phenols, including 2-(1-Hydroxyethyl)-3,5-dimethylphenol, has traditionally been performed using batch processing. However, the paradigm is shifting towards flow chemistry and continuous manufacturing, which offer significant advantages in terms of safety, efficiency, and scalability. mitsui.comakjournals.com

Future research will likely focus on developing a continuous-flow synthesis route for this compound. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. mdpi.com The use of microreactors can enhance heat and mass transfer, making reactions that are difficult or hazardous in batch mode more manageable. acs.org For instance, reactions involving energetic intermediates can be conducted with greater safety due to the small reaction volumes at any given moment. akjournals.com

The development of a continuous process for this compound would involve the design of a system where reactants are continuously fed into a reactor, and the product is continuously removed. This could involve multiple stages, including reaction, separation, and purification, all integrated into a single, automated process. mdpi.com Such a system would reduce waste, lower energy consumption, and provide a more consistent product quality compared to traditional batch methods. mitsui.com

| Parameter | Traditional Batch Processing | Future Flow Chemistry |

|---|---|---|

| Process Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters. |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer with small reaction volumes and superior heat dissipation. |

| Efficiency & Yield | Often lower yields and requires significant downtime between batches. | Higher yields, improved selectivity, and continuous operation. mdpi.com |

| Scalability | Challenging; often requires re-optimization of the process. | Simpler scale-up by running the system for longer periods or in parallel. |

| Waste Generation | Higher solvent-to-product ratio and more significant waste streams. | Reduced waste and potential for solvent recycling. mitsui.com |

Application of Machine Learning and AI in Predicting Reactivity and Designing New Syntheses

ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions. acs.orgcmu.edu A future research direction would be to use such models to predict how the hydroxyl and ethyl groups on the 3,5-dimethylphenol (B42653) scaffold influence its reactivity. This could accelerate the discovery of new derivatives of the compound by identifying the most promising reaction conditions in silico, thereby reducing the need for extensive experimental screening. ijain.orgresearchgate.net

| Data Type | Description | Purpose in Model Training |

|---|---|---|

| Reactant Structures | Chemical structures of all starting materials and reagents. | To learn molecular features that influence reactivity. |

| Reaction Conditions | Temperature, pressure, solvent, catalyst, reaction time. | To understand the effect of external parameters on reaction outcome. |

| Product Structures | Chemical structure of the major and minor products. | To establish structure-property relationships. |

| Reaction Yields | Quantitative measure of the amount of product formed. | To train the model to predict the efficiency of a reaction. cmu.edu |

Exploration of Supramolecular Chemistry and Self-Assembly Properties

The molecular structure of this compound, featuring a hydroxyl group, an aromatic ring, and alkyl substituents, makes it a candidate for forming ordered supramolecular structures through non-covalent interactions. Phenolic compounds are known to self-assemble via hydrogen bonding and π–π stacking interactions. researchgate.netresearchgate.net

Future research could investigate the self-assembly properties of this specific molecule. The interplay between the hydrogen-bonding capability of the phenolic and secondary alcohol groups and the hydrophobic interactions of the methyl and ethyl groups could lead to the formation of unique architectures such as nanotubes, vesicles, or gels. Understanding and controlling this self-assembly process could open doors to new materials with tailored properties. nih.govacs.org The specific arrangement of the substituents on the aromatic ring will play a crucial role in directing the geometry of these assemblies.

Development of Advanced Analytical Methods for Detection and Quantification in Complex Matrices

As the use of this compound in industrial processes potentially grows, the need for sensitive and selective analytical methods for its detection in complex matrices, such as industrial wastewater or environmental samples, becomes critical.

Future work in this area will focus on developing and validating robust analytical techniques. High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or mass spectrometry (MS) would be a primary direction. mdpi.comnih.gov These methods can offer the high resolution needed to separate the target analyte from a complex mixture of other organic compounds. dntb.gov.ua Another promising avenue is the use of gas chromatography-mass spectrometry (GC-MS), potentially preceded by an automated sample preparation step like thermal desorption (TD) or solid-phase microextraction (SPME) to enhance sensitivity and reduce matrix effects. nih.govmatec-conferences.org

The key challenges to be addressed include achieving low limits of detection (LOD) and quantification (LOQ), ensuring high recovery rates, and minimizing interference from other phenolic compounds or matrix components. oup.com

| Method | Matrix | Limit of Quantitation (LOQ) Range (ng/L) | Recovery Rate Range (%) |

|---|---|---|---|

| SPE-HPLC-DAD | Surface Water | 4.38 - 89.7 | 86.2 - 95.1 |

| Wastewater | 7.83 - 167 | 79.1 - 86.3 |

Investigation into its Role in Environmental Bioremediation and Degradation Pathways

Understanding the environmental fate of this compound is essential. Research into its biodegradability and degradation pathways will be a key future focus. Phenol (B47542) and its derivatives can be degraded by various microorganisms in the environment. nih.gov